molecular formula C14H8BrN3O3 B6015824 4-{[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile

4-{[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile

Cat. No. B6015824
M. Wt: 346.13 g/mol
InChI Key: ZRLIQTFWDWLNEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in various fields, including biochemistry, pharmacology, and materials science.

Mechanism of Action

The exact mechanism of action of 4-{[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile is not yet fully understood. However, it is believed to interact with various cellular proteins and enzymes, potentially altering their activity and function.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, suggesting potential applications in cancer research. Additionally, it has been studied for its potential use as a fluorescent probe in bioimaging studies.

Advantages and Limitations for Lab Experiments

One advantage of 4-{[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile is its unique structure, which makes it a promising compound for use in various scientific research applications. However, one limitation is that its mechanism of action is not yet fully understood, which may limit its potential uses in certain areas of research.

Future Directions

There are many potential future directions for research involving 4-{[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile. Some possible areas of focus include further studies on its mechanism of action, potential applications in cancer research, and its use as a fluorescent probe in bioimaging studies. Additionally, there may be potential applications in materials science, such as the development of new sensors or other devices.

Synthesis Methods

The synthesis of 4-{[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile involves several steps, including the reaction of 5-bromo-2-furaldehyde with hydrazine hydrate to form 3-(5-bromo-2-furyl)-1,2,4-oxadiazole. This intermediate is then reacted with 4-(methoxymethyl)benzonitrile in the presence of a catalyst to form the final product.

Scientific Research Applications

The unique structure of 4-{[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile makes it a promising compound for use in scientific research. It has been studied for its potential applications in various fields, including biochemistry, pharmacology, and materials science.

properties

IUPAC Name

4-[[3-(5-bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrN3O3/c15-12-6-5-11(20-12)14-17-13(21-18-14)8-19-10-3-1-9(7-16)2-4-10/h1-6H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLIQTFWDWLNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCC2=NC(=NO2)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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